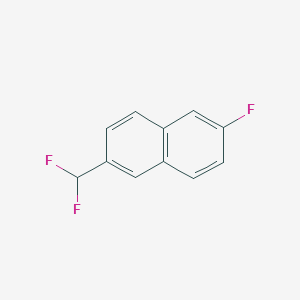

2-(Difluoromethyl)-6-fluoronaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7F3 |

|---|---|

Molecular Weight |

196.17 g/mol |

IUPAC Name |

2-(difluoromethyl)-6-fluoronaphthalene |

InChI |

InChI=1S/C11H7F3/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6,11H |

InChI Key |

GGHIQAQKMSPXFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)C=C1C(F)F |

Origin of Product |

United States |

Mechanistic Investigations of Formation and Transformation Pathways

Elucidation of Reaction Mechanisms for Difluoromethylation of Naphthalene (B1677914) Substrates

The introduction of a difluoromethyl (-CF2H) group onto a naphthalene ring can be achieved through several mechanistic pathways, primarily involving transition metal catalysis, radical intermediates, or nucleophilic addition processes. These methods provide routes to form the critical C-CF2H bond.

Transition metal catalysis is a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds, including the C-CF2H linkage. Metals like palladium, copper, and nickel are prominent in these transformations, each operating through distinct but related catalytic cycles. rsc.orgnih.gov The general approach involves the reaction of an aryl halide or a related substrate with a difluoromethyl source in the presence of a metal catalyst.

Palladium (Pd) Catalysis: Palladium-catalyzed cross-coupling reactions are well-established for C-CF2H bond formation. rsc.org The catalytic cycle typically begins with the oxidative addition of an aryl halide (e.g., a bromo- or iodonaphthalene) to a Pd(0) complex, forming an Ar-Pd(II)-X species. acs.org A key subsequent step is transmetalation, where a difluoromethyl group is transferred from a secondary reagent, such as (Me3SiCF2H) or a difluoromethyl-zinc complex like [(DMPU)2Zn(CF2H)2], to the palladium center. rsc.orgacs.org The final step is reductive elimination, where the Ar-CF2H bond is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue. rsc.org A challenge in palladium catalysis can be the slow rate of transmetalation of the CF2H group onto the Pd(II) center. rsc.org

Copper (Cu) Catalysis: Copper-catalyzed reactions are also widely used for difluoromethylation. These reactions can proceed through different mechanisms depending on the reagents. One common pathway involves the transmetalation of a CF2H group from a zinc reagent, such as [(DMPU)2Zn(CF2H)2], to a Cu(I) catalyst. rsc.org This generates a copper-difluoromethyl intermediate. Unlike palladium, which readily activates aryl bromides, copper often requires higher temperatures for such substrates. acs.org Some copper-mediated processes are proposed to proceed through a radical pathway involving single electron transfer (SET). rsc.org

Nickel (Ni) Catalysis: Nickel catalysts are attractive due to their ability to activate a broader range of aryl halides, including chlorides and triflates, under mild conditions. rsc.orgacs.org The mechanism benefits from nickel's accessible oxidation states (e.g., Ni(I), Ni(III)), which facilitate facile transmetalation and rapid reductive elimination to form the desired Ar-CF2H bond. rsc.org For instance, nickel catalysts combined with the stable zinc reagent [(DMPU)2Zn(CF2H)2] have proven effective for the difluoromethylation of aryl halides at room temperature. acs.org

| Catalyst System | Typical Substrate | Key Mechanistic Steps | Source(s) |

| Palladium (Pd) | Aryl Iodides, Bromides, Chlorides | Oxidative Addition, Transmetalation, Reductive Elimination | rsc.orgacs.org |

| Copper (Cu) | Aryl Iodides, Diazonium Salts | Transmetalation, Single Electron Transfer (SET) possible | rsc.orgacs.org |

| Nickel (Ni) | Aryl Iodides, Bromides, Chlorides, Triflates | Oxidative Addition, Facile Transmetalation, Reductive Elimination | rsc.orgacs.org |

Radical processes offer an alternative pathway for difluoromethylation, often complementing transition metal-catalyzed methods. rsc.org These reactions typically involve the generation of a difluoromethyl radical (•CF2H) or an aryl radical, which then combine to form the target product.

The formation of radical intermediates can be initiated photochemically, thermally, or through redox processes. For example, some copper-catalyzed reactions are suggested to proceed via a single electron transfer (SET) mechanism, which generates an aryl radical. rsc.org This aryl radical can then react with a copper-difluoromethyl species to yield the final product. rsc.org The study of naphthalene diimides has shown that radical anions can be generated and characterized using techniques like EPR (Electron Paramagnetic Resonance) spectroscopy and UV/Vis/NIR absorption, confirming the accessibility of radical states in naphthalene systems. nih.govnih.gov

In the context of forming 2-(difluoromethyl)-6-fluoronaphthalene, a plausible radical pathway could involve the generation of a 6-fluoronaphthyl radical, which is subsequently trapped by a source of the difluoromethyl radical. The generation and reaction of these transient radical species occur within a complex reaction cascade that leads to the final functionalized molecule. rsc.orgrsc.org

Nucleophilic Addition: This strategy involves generating a nucleophilic difluoromethyl synthon, which can then attack an electrophilic substrate. A recent approach involves the deprotonation of an aromatic difluoromethyl compound (Ar-CF2H) using a strong base in the presence of a Lewis acid to form a stabilized nucleophilic Ar-CF2⁻ species. acs.org While this method is typically used to add functionality to an existing difluoromethylarene, the underlying principle of generating a nucleophilic CF2H source is broadly applicable. Reagents like TMSCF2H can participate in nucleophilic addition reactions to aldehydes and ketones. rsc.org

The process can be generalized as: M₁–CF₂H + M₂–Ar → M₁–Ar + M₂–CF₂H

The thermodynamic driving force for this exchange is related to the relative electronegativities of the metals involved. wikipedia.org In many difluoromethylation reactions, a difluoromethyl group is transferred from a main-group metal (like zinc or tin) or a silicon reagent to a transition metal catalyst (like palladium, copper, or nickel). rsc.orgresearchgate.net For example, the stable and isolable zinc reagent [(DMPU)2Zn(CF2H)2] serves as an effective transmetalating agent, transferring the CF2H group to nickel or copper catalysts. rsc.orgacs.org Similarly, TMSCF2H is used to transfer the CF2H moiety to copper or palladium complexes. rsc.orgacs.org

Understanding Regioselectivity in the Fluorination of Naphthalene Derivatives

The synthesis of this compound from a 2-(difluoromethyl)naphthalene (B2912400) precursor requires a highly selective fluorination reaction. The position at which the fluorine atom is introduced is governed by the electronic properties of the substituent already present on the naphthalene ring and the nature of the fluorinating agent. researchgate.net

In electrophilic aromatic substitution, the substituent already on the ring directs the incoming electrophile to specific positions. This directing effect is a result of a combination of inductive and resonance effects. wikipedia.org

The difluoromethyl (-CF2H) group, much like the trifluoromethyl (-CF3) group, is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. nih.govnih.gov This is primarily an inductive effect (-I). Unlike halogens, the -CF2H group has no lone pairs to participate in resonance donation (+M effect). Consequently, the -CF2H group is a deactivating group, making the aromatic ring less reactive towards electrophilic substitution than unsubstituted naphthalene. wikipedia.org

This strong deactivating inductive effect withdraws electron density from the ortho and para positions more than the meta position. This results in the meta positions being the least deactivated and therefore the preferred sites for electrophilic attack. For a substituent at the 2-position of naphthalene, the "meta" positions are C4, C5, and C7. Therefore, the -CF2H group at the C2 position is expected to be a meta-director. The observed formation of the 6-fluoro isomer suggests that other factors or a different synthetic strategy (e.g., starting with 6-fluoronaphthalene and then performing difluoromethylation) may be at play to achieve this specific substitution pattern. If starting with 2-(difluoromethyl)naphthalene, achieving substitution at the 6-position via electrophilic fluorination would be challenging against the intrinsic directing effect of the -CF2H group.

| Group | Type | Directing Effect | Activating/Deactivating |

| -F (Fluoro) | -I, +M | Ortho, Para | Deactivating |

| -CF₂H (Difluoromethyl) | -I | Meta | Deactivating |

| -CF₃ (Trifluoromethyl) | -I | Meta | Deactivating |

| -OH (Hydroxyl) | -I, +M | Ortho, Para | Activating |

| -CH₃ (Methyl) | +I | Ortho, Para | Activating |

The choice of the fluorinating agent is critical for controlling the outcome of the reaction. Electrophilic fluorinating agents, often of the "N-F" class, provide a source of "F⁺" for electrophilic aromatic substitution. researchgate.netrsc.org

Common N-F reagents include Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). researchgate.net The reactivity of these reagents can be tuned, and their interaction with the substrate can influence regioselectivity. The mechanism of electrophilic fluorination with N-F reagents is generally considered a polar SₑAr pathway. researchgate.net Kinetic studies show that the breaking of the C-H bond is typically not the rate-determining step. researchgate.net

While the intrinsic directing effect of the substituent is the primary determinant of regioselectivity, reaction conditions and the specific reagent can sometimes modify the outcome. However, overriding a strong meta-directing effect to achieve para-substitution (the 6-position relative to the 2-position) is a significant synthetic challenge and often requires multi-step strategies or the use of catalysts that can operate through alternative, non-electrophilic pathways. eurekaselect.com Therefore, the synthesis of this compound is more likely accomplished by first installing the fluorine at the 6-position of a suitable naphthalene precursor and then introducing the difluoromethyl group at the 2-position, or vice-versa, depending on which transformation offers better control and yield.

Stereoelectronic Factors in Fluorine Introduction to Naphthalene Systems

The introduction of fluorine atoms onto a naphthalene core is a process significantly governed by stereoelectronic factors. These factors dictate the regioselectivity of fluorination reactions, whether they proceed via electrophilic or nucleophilic pathways. The electronic properties of the substituents already present on the naphthalene ring, as well as the nature of the fluorinating agent, play a crucial role in determining the position of the incoming fluorine atom.

In electrophilic aromatic substitution (SEAr) reactions, the substitution pattern is largely controlled by the electronic nature of the directing groups. For a naphthalene system already bearing a group like a difluoromethyl (-CHF2) group, which is electron-withdrawing, the introduction of a second fluorine atom would be directed to specific positions. Generally, electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the meta position in benzene (B151609) rings. In naphthalene, the situation is more complex due to the non-equivalent positions. The deactivating -CHF2 group would likely direct an incoming electrophilic fluorine to one of the positions in the other ring. Kinetic isotope effect studies on the electrophilic fluorination of naphthalene with N-F reagents have suggested a polar SEAr mechanism, where the decomposition of the Wheland-type intermediate is not the rate-determining step. researchgate.net

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the presence of electron-withdrawing groups is activating and directs the incoming nucleophile to the ortho and para positions. Therefore, in a scenario where a fluoride (B91410) ion acts as a nucleophile on a suitably activated naphthalene precursor, the stereoelectronic influence of existing groups would be paramount. For instance, the fluorination of quinolines, which are electron-deficient azaarenes, can proceed via a concerted nucleophilic fluorination mechanism, avoiding the formation of a high-energy Meisenheimer intermediate. semanticscholar.org This highlights that the pathway for fluorine introduction is highly dependent on the substrate's electronic properties. The use of organosilanes in electrophilic fluorination has also been explored, where the silyl (B83357) group enhances reactivity and controls regiochemistry through the β-silicon effect. rsc.org

C-F Bond Activation and Subsequent Functionalization Relevant to this compound

The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation a significant chemical challenge. Research into C-F bond activation is crucial for the functionalization of fluorinated molecules like this compound, enabling the synthesis of more complex chemical architectures.

Metal-Assisted C-F Bond Cleavage Mechanisms

Transition-metal-catalyzed reactions provide powerful tools for the cleavage of C-F bonds. nih.gov These reactions often proceed through mechanisms involving the oxidative addition of the C-F bond to a low-valent metal center. nih.gov For compounds containing a difluoromethyl group, such as in this compound, the activation of a C-F bond within this group is a key transformation.

One notable approach is the catalytic, enantioselective replacement of a single fluorine atom in a geminal difluoride. nih.gov This has been achieved using iridium phosphoramidite (B1245037) catalysts. The mechanism involves the cooperation between the soft transition metal and a fluorophilic activator (like a silyl group or a suitable counterion) to facilitate the oxidative addition of the C-F bond. nih.gov Palladium catalysts have also been employed for the 2-fluoroallylation of nucleophiles using gem-difluorocyclopropanes, which proceeds via β-fluorine elimination from a palladium intermediate. sci-hub.se The choice of metal, ligands, and additives is critical in tuning the reactivity and selectivity of these transformations.

| Catalyst System | Substrate Type | Mechanism Highlight | Reference |

|---|---|---|---|

| Iridium phosphoramidite / Fluorophilic activator | gem-Difluoroalkenes | Cooperative 'push-pull' oxidative addition | nih.gov |

| [Pd(crotyl)Cl]₂ / (R)-BINAP | Difluoromethylarenes | Selective activation of a single benzylic C-F bond | nih.gov |

| Palladium catalysts | gem-Difluorocyclopropanes | β-Fluorine elimination from an organometallic intermediate | sci-hub.se |

| Rhodium complexes | Perfluorinated ligands | Fluorine transfer to an organic electrophile | acs.org |

Transition-Metal-Free C-F Activation Methodologies

To circumvent the use of often expensive and potentially toxic transition metals, transition-metal-free methods for C-F activation have been developed. rsc.orgnih.gov These methods offer greener and more economical alternatives for the functionalization of fluoroaromatic compounds.

A prominent strategy is the nucleophilic aromatic substitution (SNAr) of fluoride. nih.gov In polyfluorinated arenes, the C-F bond can be selectively cleaved by strong nucleophiles, a process facilitated by the electron-withdrawing nature of the fluorine atoms. The reaction conditions, particularly the solvent and temperature, are crucial for the success of these substitutions. rsc.org

Photochemical methods have also emerged as a powerful tool for C-F activation. rsc.org For instance, the use of a simple benzenethiol (B1682325) as a photocatalyst under open-to-air conditions can generate gem-difluoromethyl radicals, which can then be used in subsequent reactions. rsc.org Another innovative approach involves electrophotocatalysis, which enables the site-selective C-F arylation of polyfluoroarenes without the need for transition metals or sacrificial reagents. nih.gov Furthermore, silyl radicals generated in situ from silylboronates can mediate the selective defluorinative functionalization of organic fluorides under mild conditions. springernature.com

| Methodology | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles, specific solvents | Simple, mild, economical, environmentally benign | rsc.org, nih.gov |

| Photochemical Activation | Photocatalyst (e.g., benzenethiol), light | Operational simplicity, can be performed open-to-air | rsc.org |

| Electrophotocatalysis | Organic mediators, electrophotocatalytic cell | Sacrificial-reagent-free, high regioselectivity | nih.gov |

| Silyl Radical-Mediated Defluorination | Silylboronates, KOtBu | Mild, catalyst-free, tolerant of various functional groups | springernature.com |

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. chemrxiv.orgkarazin.ua It is employed to determine the ground state properties of 2-(difluoromethyl)-6-fluoronaphthalene, such as its optimized molecular geometry (bond lengths and angles), total energy, and the distribution of electron density.

Table 1: Illustrative DFT-Calculable Ground State Properties

| Property | Description | Typical Computational Method |

| Optimized Geometry | The lowest energy arrangement of atoms, providing bond lengths and angles. | DFT (e.g., B3LYP/6-311+G(d,p)) |

| Total Energy | The total electronic energy of the molecule in its ground state. | DFT, Hartree-Fock |

| Dipole Moment | A measure of the overall polarity of the molecule. | DFT, Hartree-Fock |

| Reaction Enthalpy (ΔH) | The heat absorbed or released during a chemical reaction. | Calculated from the total energies of reactants and products. |

This table illustrates the types of data generated from DFT calculations; specific values for this compound require dedicated computational studies.

To understand the kinetics of a chemical reaction—how fast it proceeds—it is essential to identify the transition state, which is the highest energy point along the reaction coordinate. Computational methods, particularly DFT, are used to locate and characterize the geometry and energy of transition states for reactions involving fluorinated naphthalenes. researchgate.netnih.gov

By mapping the potential energy surface, researchers can delineate the entire reaction pathway, connecting reactants to products through the transition state. nih.gov This analysis provides the activation energy barrier, a key parameter that governs the reaction rate. Such studies would be invaluable for predicting the reactivity of this compound in various chemical transformations, such as nucleophilic aromatic substitution.

Analysis of Fluorine and Difluoromethyl Group Effects on Naphthalene (B1677914) Core Electronic Distribution

The electronic properties of the naphthalene ring are significantly altered by the presence of the electron-withdrawing fluorine and difluoromethyl substituents.

Both the single fluorine atom and the difluoromethyl group influence the electron density of the naphthalene core through inductive and resonance effects.

Inductive Effect (-I): Due to the high electronegativity of fluorine, both substituents exert a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bonds. nih.gov

Resonance Effect (+R of -F, -I of -CHF2): The lone pairs on the fluorine atom can participate in resonance, donating pi-electron density to the ring (+R effect). nih.gov Conversely, the difluoromethyl group does not have lone pairs to donate and primarily acts as an inductively withdrawing group.

Computational techniques like Natural Bond Orbital (NBO) analysis can quantify these electronic effects by analyzing charge distribution and orbital interactions, providing a detailed picture of how these substituents modulate the electronic character of the naphthalene system.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. researchgate.netsemanticscholar.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. samipubco.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. semanticscholar.orgsamipubco.com A smaller gap generally implies higher reactivity. nih.gov

Calculations of the HOMO-LUMO gap for this compound, likely using DFT or Time-Dependent DFT (TD-DFT), would help predict its reactivity profile and the characteristics of its UV-visible absorption spectrum. ubc.canih.gov

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Definition | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | Indicator of chemical reactivity, kinetic stability, and electronic transition energy. |

This table outlines important electronic parameters. Specific energy values for this compound would be determined via quantum chemical calculations.

Advanced Spectroscopic Data Interpretation through Computational Methods (e.g., 19F NMR Chemical Shifts, Isotropic Shielding Tensors)

Computational chemistry is an indispensable tool for interpreting complex experimental spectra. For fluorinated compounds, predicting ¹⁹F NMR chemical shifts is particularly valuable. nih.govdntb.gov.ua

Quantum chemical methods can calculate the magnetic shielding tensor for each fluorine nucleus in this compound. nih.govnsf.gov The isotropic part of this tensor is directly related to the NMR chemical shift. By computing these values, often with DFT using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to predict the ¹⁹F NMR spectrum. ijrte.org

These predictions are crucial for:

Structural Assignment: Confirming the regiochemistry of substitution by matching calculated shifts to experimental data. nih.gov

Conformational Analysis: Understanding how the molecule's conformation affects the electronic environment of the fluorine nuclei.

Understanding Substituent Effects: Quantifying how the electronic environment of one fluorine nucleus is influenced by the other substituent.

Computational studies provide a powerful lens through which to understand the intricate relationship between the structure of this compound and its chemical properties, guiding further experimental investigation and application. uni-muenchen.denih.govaimspress.com

Predictive Modeling for Synthetic Outcomes and Regiochemical Control

In the synthesis of complex aromatic compounds such as this compound, achieving high yields and precise regiochemical control is a significant challenge. Computational and theoretical studies are increasingly pivotal in overcoming these hurdles. Predictive modeling, utilizing quantum chemical calculations and machine learning algorithms, offers powerful tools to forecast reaction outcomes, understand reaction mechanisms, and guide the rational design of synthetic strategies.

At the forefront of these computational methods is Density Functional Theory (DFT), which is instrumental in elucidating the intricate details of reaction mechanisms. For the synthesis of this compound, DFT calculations can be employed to model the potential energy surfaces of various reaction pathways. This allows for the determination of transition state energies and the identification of the most kinetically and thermodynamically favorable routes. For instance, in a hypothetical electrophilic difluoromethylation of 6-fluoronaphthalene, DFT can predict the relative activation energies for the substitution at different positions of the naphthalene ring.

A critical aspect of synthesizing this compound is controlling the regioselectivity. The fluorine atom at the 6-position directs incoming substituents, but the difluoromethyl group's placement at the 2-position must be favored over other possible isomers. Theoretical models can quantify the electronic and steric effects that govern this selectivity. By calculating properties such as atomic charges, frontier molecular orbital energies, and steric hindrance at each position of the 6-fluoronaphthalene substrate, a predictive model for regioselectivity can be constructed.

For example, a computational study might reveal that the C2 position of 6-fluoronaphthalene has a higher electron density and a more accessible lowest unoccupied molecular orbital (LUMO) for nucleophilic attack, or a more favorable highest occupied molecular orbital (HOMO) for electrophilic attack, compared to other positions. These findings can be summarized in data tables to provide a clear, quantitative comparison.

Table 1: Hypothetical DFT-Calculated Parameters for Regioselectivity in the Difluoromethylation of 6-Fluoronaphthalene

| Position | Relative Activation Energy (kcal/mol) | Natural Population Analysis (NPA) Charge |

| C1 | +3.5 | -0.15 |

| C2 | 0.0 | -0.22 |

| C3 | +2.1 | -0.18 |

| C4 | +4.0 | -0.14 |

| C5 | +1.8 | -0.19 |

| C7 | +0.5 | -0.21 |

| C8 | +3.8 | -0.16 |

Beyond DFT, the field of predictive modeling for synthetic outcomes is increasingly leveraging machine learning and artificial intelligence. By training algorithms on large datasets of known reactions, these models can learn complex relationships between reactants, reagents, and reaction conditions to predict the major product and yield of a given transformation. For the synthesis of this compound, a machine learning model could be developed to predict the optimal conditions (e.g., catalyst, solvent, temperature) to maximize the yield of the desired isomer. These models can also be used for virtual screening of different difluoromethylating agents to identify the most effective one for this specific substrate.

The integration of these computational approaches provides a powerful synergistic strategy. DFT can provide deep mechanistic insights into a specific reaction, while machine learning can generalize from vast amounts of experimental data to make rapid predictions. Together, they enable a more efficient and targeted approach to the synthesis of this compound, reducing the need for extensive empirical optimization and accelerating the discovery of novel synthetic routes.

Advanced Applications and Functionalization in Research Contexts

Utilization as Advanced Synthetic Intermediates

The strategic placement of reactive handles on the naphthalene (B1677914) scaffold positions 2-(Difluoromethyl)-6-fluoronaphthalene as a versatile building block. The fluorine atom can participate in nucleophilic aromatic substitution reactions, while the difluoromethyl group and the aromatic rings can be targeted for various organic transformations.

The 2,6-disubstituted naphthalene backbone is a well-established platform for constructing larger, π-extended systems. acs.org This substitution pattern allows for linear extension of the aromatic system, a crucial design feature for tuning the electronic properties of organic materials. The synthesis of complex PAHs often relies on cross-coupling reactions, such as Suzuki or Heck couplings, where halogenated precursors are essential.

By analogy, the fluorine atom at the 6-position of this compound could serve as a site for such cross-coupling reactions, enabling the fusion or connection of other aromatic rings. This approach has been used to create complex structures from related naphthalene precursors. rsc.org The difluoromethyl group (CHF2) would remain as a key functional moiety on the resulting larger PAH, imparting specific electronic characteristics. The synthesis of polycyclic naphthols and naphthalenes has been demonstrated through various synthetic strategies, highlighting the versatility of the naphthalene core in building complex molecular architectures. rsc.org

Fluorinated organic compounds are foundational in the synthesis of a vast array of heterocyclic molecules, many of which have applications in medicinal chemistry and materials science. researchgate.netnih.gov The use of fluorinated building blocks is often a more effective strategy than attempting to introduce fluorine atoms at a later stage of the synthesis. researchgate.net The electron-withdrawing nature of fluorine can influence the reactivity of the aromatic ring, facilitating certain cyclization reactions or acting as a control element in regioselective synthesis.

Given these principles, this compound is a promising starting material for preparing complex fluorinated heterocycles. The fluorine atom could be displaced by nitrogen, sulfur, or oxygen nucleophiles to initiate the formation of fused heterocyclic rings. For example, Ullmann-type coupling reactions are commonly used to synthesize nitrogen-containing heterocycles from halogenated aromatic precursors. mdpi.com This strategy has been applied to various dihydroxynaphthalenes to create complex bis-pyridine scaffolds. mdpi.com Such reactions could potentially convert this compound into novel difluoromethyl-substituted aza- or thia-heterocycles with unique electronic and biological properties.

Role in Materials Science Research

The incorporation of fluorine atoms and fluoroalkyl groups into aromatic systems is a powerful strategy for designing high-performance organic electronic materials. sigmaaldrich.com These groups profoundly modify key properties such as molecular orbital energy levels, charge carrier mobility, and photostability. The combination of a fluorine atom and a difluoromethyl group in this compound suggests its potential utility in various materials science contexts.

The strong electron-withdrawing character of both the fluorine and difluoromethyl substituents significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the naphthalene system. This electronic modification is a cornerstone of modern materials design, particularly for creating n-type (electron-transporting) and ambipolar organic semiconductors.

Naphthalene derivatives are widely used as fluorophores. researchgate.netresearchgate.net Their photophysical properties are highly dependent on the substituents attached to the aromatic core. researchgate.net Attaching electron-donating and electron-accepting groups can induce intramolecular charge transfer (ICT) upon photoexcitation, which often results in bright fluorescence and high sensitivity to the local environment. researchgate.net

While both substituents on this compound are electron-withdrawing, their presence is expected to create a highly polarized molecule with distinct photophysical properties. Research on other fluorinated naphthalene diimides has shown that fluorination can lead to exceptionally high fluorescence quantum yields (approaching 0.8) and remarkable photostability. dntb.gov.ua Similarly, 2,6-distyrylnaphthalene derivatives have been developed as pH-responsive fluorescent compounds that can produce white light emission under specific conditions. rsc.org These findings suggest that derivatives of this compound could be engineered into advanced fluorophores for sensing applications or as components in organic light-emitting diodes (OLEDs).

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Molar Extinction Coefficient (ε, M-1cm-1) |

|---|---|---|---|---|

| Dichloromethane | 417 | 567 | 5930 | 56200 |

| Chloroform | 414 | 557 | 5800 | 48200 |

| Ethyl Acetate | 403 | 557 | 6470 | 15300 |

| Acetonitrile | 404 | 573 | 7040 | 19800 |

The design of high-performance organic semiconductors is crucial for the advancement of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The introduction of strong electron-withdrawing groups is a primary strategy for creating n-type materials, which are essential for fabricating complementary circuits and efficient solar cells. The difluoromethyl group, in particular, is noted for its ability to act as a lipophilic hydrogen bond donor, which can influence molecular packing in the solid state—a critical factor for efficient charge transport. mdpi.com

Theoretical and experimental studies on related molecules confirm this design principle. Ab initio calculations on naphthalene crystals show that molecular packing and phonon coupling are key to regulating charge mobility. aps.orgarxiv.org Studies on 2,6-disubstituted anthracene (B1667546) derivatives demonstrated that fluorination of the phenyl substituents could shift the material's behavior from p-type to n-type. rsc.org A notable example is the n-type polymer poly(fluorene-alt-naphthalene diimide) (PF-NDI), which incorporates a naphthalene unit and is used in all-polymer solar cells. rsc.orgresearchgate.net This polymer exhibits good electron mobility and stability, underscoring the value of naphthalene-based units in n-type materials. researchgate.netacs.org These examples strongly support the potential of this compound as a building block for novel organic semiconductors where its powerful electron-withdrawing groups would facilitate electron injection and transport.

| Property | Value | Method/Condition |

|---|---|---|

| HOMO Energy Level | -5.93 eV | Calculated from cyclic voltammetry |

| LUMO Energy Level | -3.61 eV | Calculated from cyclic voltammetry |

| Optical Bandgap | 2.1 eV | From absorption onset (590 nm) |

| Solar Cell PCE (max) | 1.63% | With P3HT as donor and DIO additive |

Application as Interfacial Modulators in Perovskite Solar Cells

There is currently no available research data or scientific literature to suggest the specific application of this compound as an interfacial modulator in perovskite solar cells. The role of fluorinated compounds at the interfaces of perovskite solar cells is an active area of investigation, with studies often focusing on enhancing charge extraction, reducing recombination losses, and improving device stability. However, the performance metrics and specific interfacial behaviors of this compound in this context have not been reported.

Influence on Molecular Packing and Solid-State Architecture in Advanced Functional Materials

An in-depth understanding of the solid-state architecture of advanced functional materials is critical for predicting and controlling their electronic and photophysical properties. The interplay of the difluoromethyl group and the fluorine atom on the naphthalene scaffold in this compound is expected to significantly influence its molecular packing through a combination of dipole-dipole interactions, hydrogen bonding, and π-π stacking. However, crystallographic data and detailed studies on the solid-state packing of this specific compound are not present in the current body of scientific work.

Design and Synthesis of Functional Derivatives of this compound for Targeted Research

The development of novel functional materials often relies on the strategic chemical modification of core molecular structures. The this compound scaffold presents several potential sites for functionalization, which could lead to the creation of a diverse library of derivatives with tailored properties for specific research applications. These derivatives could be designed to enhance solubility, modify electronic energy levels, or introduce specific functionalities for sensing or self-assembly. Nevertheless, published synthetic routes for creating functional derivatives of this compound are not available.

Future Directions and Emerging Research Opportunities

Development of Novel and Highly Selective Synthetic Methodologies

The efficient and selective synthesis of 2-(difluoromethyl)-6-fluoronaphthalene presents a significant challenge. Future research will likely focus on developing novel synthetic strategies that offer high yields and regioselectivity, avoiding the formation of isomeric impurities.

One promising avenue is the late-stage introduction of the difluoromethyl group onto a pre-functionalized 6-fluoronaphthalene core. This could involve the use of modern difluoromethylating agents. Another approach could be the construction of the naphthalene (B1677914) ring system from smaller, appropriately fluorinated building blocks.

Key areas for exploration include:

Cross-coupling reactions: Development of palladium- or copper-catalyzed cross-coupling reactions to introduce a difluoromethyl-containing moiety at the 2-position of a 6-fluoronaphthalene derivative.

Direct C-H difluoromethylation: Exploration of methods for the direct C-H difluoromethylation of 2-fluoronaphthalene, although controlling the regioselectivity would be a primary hurdle.

Novel fluorination techniques: The synthesis of the 6-fluoronaphthalene precursor itself could be optimized using modern fluorinating reagents that are safer and more selective than traditional methods. For instance, the use of reagents like Selectfluor® (1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has been shown to be effective for the selective fluorination of polycyclic aromatic hydrocarbons like naphthalene. oup.com

Advanced Mechanistic Investigations Utilizing Complementary Experimental and Computational Techniques

A thorough understanding of the reaction mechanisms governing the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. Future research should employ a combination of experimental and computational methods to elucidate these mechanisms.

Experimental techniques could include:

Kinetic studies: To determine reaction rates and the influence of various parameters.

In-situ spectroscopic analysis (e.g., NMR, IR): To identify reaction intermediates and byproducts.

Isotope labeling studies: To track the pathways of specific atoms throughout the reaction.

Computational techniques , such as Density Functional Theory (DFT), can provide valuable insights into:

Transition state geometries and energies: To understand the energy barriers of different reaction pathways. nih.gov

Reaction intermediates: To predict the stability and reactivity of transient species.

The role of catalysts and reagents: To elucidate their mode of action and guide the design of more efficient catalytic systems.

For example, mechanistic studies on nucleophilic fluorination to form fluoroform have utilized quantum chemical calculations to understand competing reaction pathways, a strategy that could be applied here. nih.gov

Expansion of Applications in Novel Materials Science Domains

The introduction of fluorine atoms into organic molecules can significantly alter their electronic and physical properties. rsc.orgiastate.edu The presence of both a fluorine atom and a difluoromethyl group in this compound is expected to impart unique characteristics, making it a candidate for advanced materials.

Future research should explore the potential of this compound and its derivatives in areas such as:

Organic electronics: Fluorinated aromatic compounds are known to have applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org The electron-withdrawing nature of the fluorine and difluoromethyl groups could lower the HOMO and LUMO energy levels of the naphthalene system, potentially leading to materials with improved electron-transport properties. rsc.org

Fluoropolymers: Incorporation of this molecule as a monomer could lead to the development of novel fluoropolymers with enhanced thermal stability, chemical resistance, and specific optical properties.

Liquid crystals: The rigid naphthalene core combined with the polar fluorine substituents could result in liquid crystalline behavior. JP 2001019649 and EP 952135 (A1) have reported the use of 2-bromo-6-fluoronaphthalene (B1267477) in synthesizing liquid crystal active components. google.com

Rational Design and Synthesis of Derivatives for Specific Advanced Functional Requirements

Building upon the core structure of this compound, future research will involve the rational design and synthesis of derivatives with tailored properties for specific applications. This will require a deep understanding of structure-property relationships.

For example:

Introducing electron-donating or -withdrawing groups: Further functionalization of the naphthalene ring could be used to fine-tune the electronic properties for optimal performance in electronic devices.

Appending polymerizable groups: The addition of groups like vinyl or acrylate (B77674) would allow for the incorporation of the molecule into polymer backbones.

Synthesis of chiral derivatives: The creation of enantiomerically pure derivatives could be important for applications in nonlinear optics or as chiral dopants in liquid crystal displays.

The synthesis of aminomethyl derivatives of related dihydroxynaphthalenes showcases a strategy for functionalization that could be adapted. researchgate.net

Exploration of Environmentally Benign and Sustainable Synthetic Pathways for Fluorinated Naphthalene Compounds

The growing emphasis on green chemistry necessitates the development of sustainable methods for the synthesis of fluorinated compounds. nih.goveurekalert.org Future research in this area for this compound and related compounds will focus on:

Use of safer reagents and solvents: Replacing hazardous reagents and solvents with more environmentally friendly alternatives.

Catalytic methods: Developing highly efficient catalytic systems to minimize waste and energy consumption. nottingham.ac.uk

Flow chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scale-up. The use of fluoroform in continuous flow for difluoromethylation is a prime example of a greener approach. rsc.org

Atom economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product.

Biocatalysis: Exploring the use of enzymes for specific fluorination or difluoromethylation steps could offer a highly selective and environmentally friendly synthetic route. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2-(Difluoromethyl)-6-fluoronaphthalene, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves fluorination and difluoromethylation of naphthalene precursors. Key steps include:

- Fluorination : Use electrophilic fluorinating agents (e.g., Selectfluor™) under anhydrous conditions to introduce the fluorine substituent at the 6-position .

- Difluoromethylation : Employ transition-metal-catalyzed cross-coupling (e.g., Pd/Cu systems) or radical-based methods to introduce the -CF₂H group at the 2-position. Side products like over-fluorinated derivatives can be minimized by controlling reaction temperature (e.g., 60–80°C) and stoichiometry .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in ethanol improves purity (>95% by GC-MS) .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR (δ ~ -120 to -140 ppm for -CF₂H) and ¹H NMR (δ 6.5–8.5 ppm for aromatic protons) confirm substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₇F₃⁺, calculated m/z 204.0553) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile impurities (e.g., residual solvents, decomposition products) .

Q. What in vitro assays are suitable for preliminary assessment of biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms (e.g., CYP2A13) using fluorometric substrates and kinetic analysis (Km, Vmax) .

- Cellular Uptake Studies : Use fluorescent probes or radiolabeled analogs (³H or ¹⁴C) to quantify intracellular accumulation in cancer cell lines (e.g., HepG2) .

Advanced Research Questions

Q. How can conflicting reports on the compound’s metabolic stability be resolved?

- Methodological Answer :

- Comparative Metabolism Studies : Use liver microsomes from multiple species (human, rat) and LC-MS/MS to identify species-specific metabolites (e.g., hydroxylated or glucuronidated derivatives) .

- Isotope-Labeled Tracers : Synthesize deuterated analogs (e.g., -CF₂D) to track metabolic pathways via mass spectrometry .

- Computational Modeling : Apply QSAR or molecular docking to predict interactions with metabolic enzymes (e.g., CYP3A4) and reconcile experimental discrepancies .

Q. What experimental designs mitigate bias in toxicological studies of this compound?

- Methodological Answer :

- Risk of Bias (RoB) Assessment : Follow guidelines in Table C-7 ( ):

- Randomization : Use stratified randomization for dose groups to avoid confounding .

- Blinding : Implement double-blinding for histopathology evaluations .

- Positive/Negative Controls : Include naphthalene (known hepatotoxin) and saline in animal studies to validate assay sensitivity .

Q. How can environmental persistence and bioaccumulation potential be assessed?

- Methodological Answer :

- Partition Coefficients : Measure log Kow (octanol-water) and log Koc (soil organic carbon) to predict bioavailability .

- Degradation Studies : Use OECD 301B (Ready Biodegradability Test) under aerobic conditions with LC-MS monitoring .

- Mesocosm Models : Simulate aquatic ecosystems to track compound fate in sediment/water matrices .

Q. What strategies optimize the synthesis of derivatives with enhanced target selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing -CF₂H with -OCF₃) and test activity in receptor-binding assays .

- Parallel Synthesis : Use combinatorial chemistry to generate libraries of naphthalene analogs for high-throughput screening .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

- Methodological Answer :

- Standardized Protocols : Adopt uniform assay conditions (e.g., pH 7.4, 37°C, 5% CO₂) and cell passage numbers .

- Cross-Validation : Compare results using orthogonal methods (e.g., fluorescence-based vs. radiometric assays) .

- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify outliers and confounding variables (e.g., solvent effects) .

Tables for Key Methodological Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.